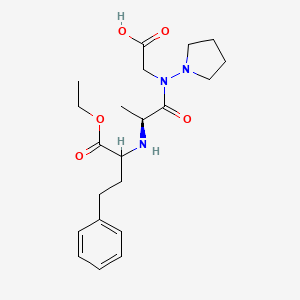
N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycin“ umfasst typischerweise mehrere Schritte, darunter die Schutz- und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsprozesse. Zu den Ausgangsmaterialien können Ethylchloroformiat, Phenylpropylamin, Alanin und Pyrrolidin gehören. Die Reaktionen werden oft unter kontrollierten Bedingungen durchgeführt, z. B. bei bestimmten Temperaturen, pH-Werten und unter Verwendung von Katalysatoren oder Reagenzien wie Dicyclohexylcarbodiimid (DCC) zur Peptidbindungsbildung.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung die großtechnische Synthese mit automatisierten Peptidsynthesizern beinhalten. Der Prozess würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Verwendung fortschrittlicher Reinigungstechniken wie Hochleistungsflüssigchromatographie (HPLC) umfassen.
Eigenschaften
Molekularformel |
C21H31N3O5 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
2-[[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-pyrrolidin-1-ylamino]acetic acid |
InChI |
InChI=1S/C21H31N3O5/c1-3-29-21(28)18(12-11-17-9-5-4-6-10-17)22-16(2)20(27)24(15-19(25)26)23-13-7-8-14-23/h4-6,9-10,16,18,22H,3,7-8,11-15H2,1-2H3,(H,25,26)/t16-,18?/m0/s1 |
InChI-Schlüssel |
KCDAGNQTOFWXBX-ATNAJCNCSA-N |
Isomerische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)N2CCCC2 |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)N2CCCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The starting materials may include ethyl chloroformate, phenylpropylamine, alanine, and pyrrolidine. The reactions are often carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts or reagents like dicyclohexylcarbodiimide (DCC) for peptide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Reaktionstypen
„N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycin“ kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können je nach den vorhandenen funktionellen Gruppen auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen, Oxidationsmittel, Reduktionsmittel und Lösungsmittel wie Dichlormethan oder Methanol. Reaktionsbedingungen wie Temperatur, Druck und pH werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Mechanismus, über den „N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycin“ seine Wirkungen ausübt, hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dazu kann die Bindung an Enzyme, Rezeptoren oder andere Proteine gehören, was zu einer Modulation biochemischer Pfade führt. Die Struktur der Verbindung ermöglicht die Interaktion mit verschiedenen molekularen Zielstrukturen, wodurch deren Aktivität und Funktion beeinflusst werden.
Wirkmechanismus
The mechanism by which “N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to interact with various molecular targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen gehören andere Peptide mit analogen strukturellen Merkmalen, wie z. B.:
- N-(N-(1-(Methoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycin
- N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(piperidin-1-YL)glycin
Einzigartigkeit
„N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycin“ ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


